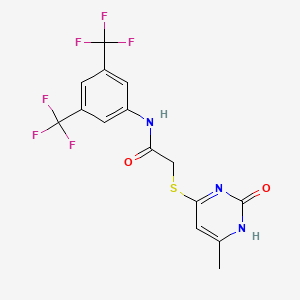

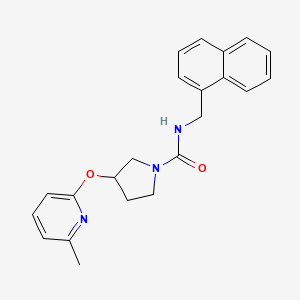

![molecular formula C17H17ClN2O4S B2436894 1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922007-47-4](/img/structure/B2436894.png)

1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

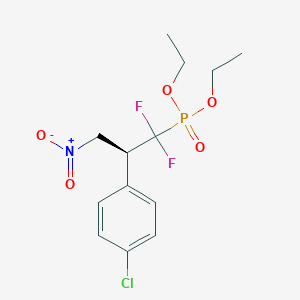

The compound “1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide” is a heterocyclic compound. Heterocyclic compounds like this one have a wide range of pharmacological activities . Pyrazole and its derivatives, which this compound is a part of, are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, various 1-((1-(substituted)-1H-1,2,3-triazol-4-yl) methyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamides were prepared and screened for in vitro anti-tubercular activity against M. tuberculosis H37Rv strain .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a pyrazole ring, which is a five-membered heterocycle with three carbon atoms and two nitrogen atoms . The compound also contains a methanesulfonamide group and a chlorophenyl group.Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis and Ring Formations : The compound has been studied in the context of its synthesis and the resulting structural formations. For instance, Upadhyaya et al. (1997) investigated the synthesis and crystal structure of related compounds, highlighting the formation of [1,4]oxazepin rings and their properties (Upadhyaya et al., 1997).

Chemical Process Development : Naganathan et al. (2015) detailed the process development for a scalable synthesis of compounds with a benzoxazepine core, emphasizing the chemical richness and distinct fragments involved in the synthesis (Naganathan et al., 2015).

X-Ray Diffraction and DFT Studies : Almansour et al. (2016) conducted X-ray diffraction and DFT studies on benzimidazole-tethered oxazepine hybrids, offering insights into their molecular structure and potential applications (Almansour et al., 2016).

Applications in Kinase Inhibition and Enzyme Studies

Carbonic Anhydrase Inhibition : Sapegin et al. (2018) explored the role of primary sulfonamide in the construction of [1,4]oxazepine rings and their strong inhibition of human carbonic anhydrases, highlighting potential therapeutic applications (Sapegin et al., 2018).

Anti-Acetylcholinesterase Activity : Holan et al. (1997) studied the anti-acetylcholinesterase activity of related compounds, which could have implications for diseases like Alzheimer's (Holan et al., 1997).

Biomedical Research and Drug Development

Antimicrobial Activities : Babu et al. (2013) synthesized and evaluated the antimicrobial activities of tetrahydrobenzo[b]thiophene derivatives, indicating the potential use of these compounds in combating bacterial and fungal infections (Babu et al., 2013).

Anticancer and Antimicrobial Agents : Katariya et al. (2021) investigated novel compounds incorporating the [1,4]oxazepine structure for their anticancer and antimicrobial properties, demonstrating the potential for these compounds in cancer therapy and infection control (Katariya et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c1-20-8-9-24-16-7-6-14(10-15(16)17(20)21)19-25(22,23)11-12-2-4-13(18)5-3-12/h2-7,10,19H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWWCZAACVRCIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

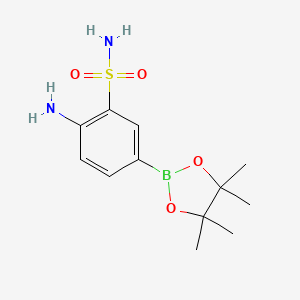

![Tert-butyl (3aS,6aR)-2-(5-chloropyrazine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2436811.png)

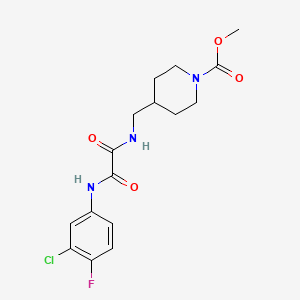

![1,7-dimethyl-9-(4-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2436814.png)

![N-(2-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2436819.png)

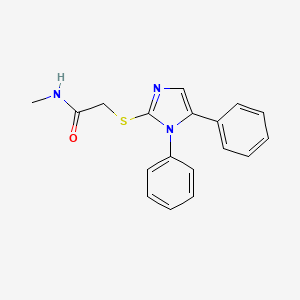

![(E)-4-(Dimethylamino)-N-[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]but-2-enamide](/img/structure/B2436821.png)

![N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2436831.png)